![molecular formula C16H24N2O3S B5227645 N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5227645.png)
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
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Overview
Description
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the family of opioids. It was first synthesized in 1992 by scientists at the University of Michigan. SNC80 is a potent and selective agonist for the delta-opioid receptor, which is one of the three types of opioid receptors found in the human body.
Mechanism of Action
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide acts as a selective agonist for the delta-opioid receptor, which is primarily found in the peripheral nervous system. Activation of the delta-opioid receptor by N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide results in the inhibition of neurotransmitter release, which leads to the analgesic and anxiolytic effects observed in animal models. N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to modulate the release of dopamine in the brain, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to produce anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the delta-opioid receptor, which allows for more precise targeting of the receptor compared to other opioids. However, one limitation of using N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is its potential for abuse and addiction, which may limit its use in human studies.
Future Directions
Future research on N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide should focus on its potential therapeutic applications in humans. This includes its use in the treatment of acute and chronic pain, anxiety, depression, and drug addiction. Additionally, further research is needed to determine the long-term safety and efficacy of N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in humans.
Synthesis Methods
The synthesis of N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide involves a series of chemical reactions that start with the reaction of 2-isopropylphenylmagnesium bromide with 4-piperidone. This produces N-(2-isopropylphenyl)-4-piperidone, which is then reacted with methylsulfonyl chloride to produce N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidone. The final step involves the reaction of N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidone with ammonia to produce N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide.
Scientific Research Applications
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, antidepressant, and anxiolytic effects in animal models. N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
1-methylsulfonyl-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)14-6-4-5-7-15(14)17-16(19)13-8-10-18(11-9-13)22(3,20)21/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTRYPXOBMUFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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